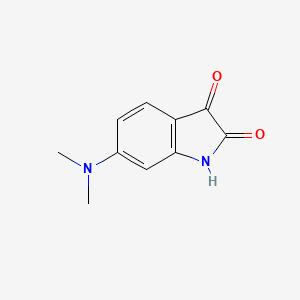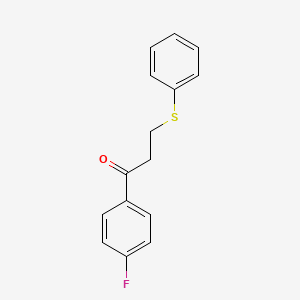
1-(4-Fluorophenyl)-3-(phenylsulfanyl)propan-1-one
Vue d'ensemble
Description
1-(4-Fluorophenyl)-3-(phenylsulfanyl)propan-1-one, also known as 4-Fluoro-2-phenylsulfanyl-1-propanone or 4-FPSP, is an organic compound belonging to the class of sulfanyl ketones. This compound has been studied for its potential applications in a variety of fields, including drug development and lab experiments.
Applications De Recherche Scientifique
Fluorination Capabilities and Stability
A study by Umemoto et al. (2010) highlights the synthesis and properties of substituted phenylsulfur trifluorides, demonstrating their utility as deoxofluorinating agents with high thermal stability and resistance to aqueous hydrolysis. This research underlines the importance of fluorinated compounds in drug discovery and other areas, where the unique properties of fluorine atoms are leveraged. The findings suggest potential applications of such compounds in synthesizing fluorinated derivatives, including those similar to "1-(4-Fluorophenyl)-3-(phenylsulfanyl)propan-1-one" for enhanced stability and reactivity in various chemical environments (Umemoto et al., 2010).
Molecular Logic Systems
Dong Zhang et al. (2008) synthesized a novel fluorophore that can act as a pH-controlled molecular switch and a protic solvent polarity sensor, demonstrating high selectivity for Hg2+ ions. The potential applications of such compounds in molecular logic systems are significant, indicating how "1-(4-Fluorophenyl)-3-(phenylsulfanyl)propan-1-one" and related molecules could be used in developing sensors and switches for environmental and biomedical monitoring (Zhang et al., 2008).
Antimicrobial Activity
Nagamani et al. (2018) focused on synthesizing novel compounds with potential antimicrobial properties. Such research indicates the relevance of "1-(4-Fluorophenyl)-3-(phenylsulfanyl)propan-1-one" derivatives in medicinal chemistry, where they could serve as precursors or active compounds in developing new antimicrobial agents. The study points toward the broader applicability of similar molecules in addressing resistance and finding new therapeutic agents (Nagamani et al., 2018).
Photophysical Properties and Sensor Development
Kumari et al. (2017) investigated the solvatochromic effects on chalcone derivatives, revealing how solvent polarity affects their photophysical properties. This research hints at the potential use of "1-(4-Fluorophenyl)-3-(phenylsulfanyl)propan-1-one" and similar molecules in developing optical sensors and materials sensitive to environmental changes, such as solvent polarity, pH, or the presence of specific ions. The ability to tailor the electronic properties of these compounds through structural modifications opens up possibilities for their use in a wide range of sensing applications (Kumari et al., 2017).
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3-phenylsulfanylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FOS/c16-13-8-6-12(7-9-13)15(17)10-11-18-14-4-2-1-3-5-14/h1-9H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGYIOZHOOHRIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-(phenylsulfanyl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(3beta)-3-Hydroxy-28-oxoolean-12-en-28-yl]-L-leucine](/img/structure/B1518497.png)




![1,3-Dibromo-2-[[3-bromo-2,2-bis(bromomethyl)propoxy]methyl]-2-(bromomethyl)propane](/img/structure/B1518511.png)
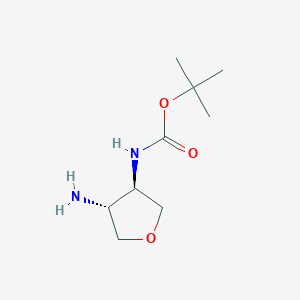
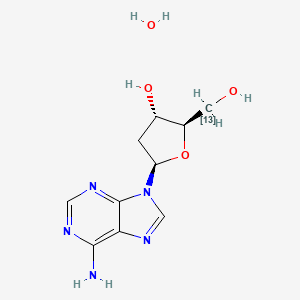
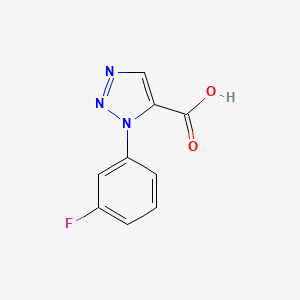
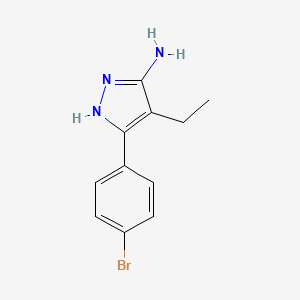
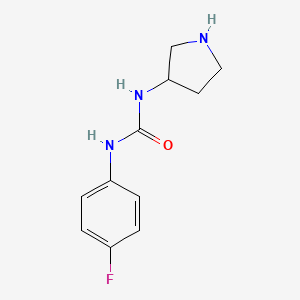
![N-[(1-aminocyclohexyl)methyl]-1H-pyrrole-3-sulfonamide](/img/structure/B1518520.png)
